molecular formula C10H14N2O4S B8809710 Na-Tosyl-L-a,b-diaminopropionic Acid

Na-Tosyl-L-a,b-diaminopropionic Acid

Cat. No.: B8809710
M. Wt: 258.30 g/mol
InChI Key: NOFBBVASBDIESZ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

β-N-Oxalyl-L-α,β-diaminopropionic acid (ODAP) is a non-protein amino acid and neurotoxin primarily found in Lathyrus sativus (grass pea) and Lathyrus cicera (dwarf chickling). It is implicated in the neurodegenerative disorder lathyrism, which arises from prolonged consumption of ODAP-containing legumes . Structurally, ODAP consists of an L-α,β-diaminopropionic acid backbone conjugated with an oxalyl group via an N-β linkage (Figure 1). Its biosynthesis involves two enzymatic steps: (1) oxalyl-CoA synthesis by oxalyl-CoA synthetase (LsOCS) and (2) ligation of oxalyl-CoA to L-α,β-diaminopropionic acid by β-ODAP synthase (BOS), a BAHD-family acyltransferase .

ODAP levels vary significantly across Lathyrus species. In L. sativus, concentrations range from 0.79–5.05 mg/g, often exceeding the recommended safety limit of <1.5 mg/g for human consumption. In contrast, L. cicera typically contains lower ODAP levels (<1.5 mg/g) .

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

(2S)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

NOFBBVASBDIESZ-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CN)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Reductive Amination of Tosyl-Protected Aldehydes

A widely adopted method involves reductive amination of α-tosyl-protected amino aldehydes with ammonia or amine equivalents. For example, L-serine serves as a starting material:

  • Tosylation : L-serine is selectively protected at the α-amino group using p-toluenesulfonyl chloride (TsCl) in alkaline aqueous conditions.

  • Oxidation to Aldehyde : The β-hydroxyl group of serine is oxidized to an aldehyde using periodate or TEMPO/trichloroisocyanuric acid (TCCA).

  • Reductive Amination : The aldehyde intermediate undergoes reductive amination with ammonium acetate or benzylamine in the presence of NaBH3CN or Ti(OiPr)4, yielding Nα-Ts-L-Dap.

Key Data :

StepReagentsYieldConditionsSource
TosylationTsCl, NaOH85–92%0–5°C, pH 9–10
OxidationTCCA, TEMPO78%RT, H2O/CH3CN
Reductive AminationNH4OAc, NaBH3CN65%MeOH, RT

Curtius Rearrangement of Tosyl-Azido Intermediates

This method leverages the Curtius rearrangement to generate β-amino groups:

  • Azide Formation : Nα-Ts-L-aspartic acid is converted to an acyl azide using diphenylphosphoryl azide (DPPA).

  • Rearrangement : Thermal or photolytic Curtius rearrangement forms an isocyanate intermediate.

  • Hydrolysis : The isocyanate is hydrolyzed to Nα-Ts-L-Dap under acidic or basic conditions.

Example :

  • Nα-Ts-L-aspartic acid → Acyl azide (DPPA, DMF) → Isocyanate (Δ, 80°C) → Hydrolysis (HCl, H2O).
    Yield : 58–72%.

Mannich-Type Reactions with Tosyl Imines

Asymmetric Mannich reactions enable stereocontrolled synthesis:

  • Imine Preparation : N-Tosyl imines are synthesized from glyoxylates and p-toluenesulfonamide.

  • Mannich Reaction : A Ni(II)-glycine complex reacts with the imine in DMF/Et3N, yielding β-amino-α-tosyl derivatives.

  • Acid Hydrolysis : The product is hydrolyzed to Nα-Ts-L-Dap.

Key Advantages :

  • High enantiomeric excess (>95% ee).

  • Scalable with catalytic bases (e.g., Et3N).

Ring-Opening of Oxazolidinones

Oxazolidinone intermediates facilitate regioselective protection:

  • Oxazolidinone Formation : L-aspartic acid is condensed with paraformaldehyde under acidic conditions to form a 5-oxazolidinone.

  • Tosylation : The α-amino group is protected with TsCl.

  • Ring-Opening : Treatment with benzylamine or NH3 opens the oxazolidinone, introducing the β-amino group.

Data :

IntermediateReagentsYield
OxazolidinoneHCHO, TsOH89%
TosylationTsCl, pyridine91%
Ring-OpeningNH3, H2O68%

Comparative Analysis of Methods

MethodYield (%)StereocontrolScalabilityKey Challenges
Reductive Amination65–78ModerateHighOver-reduction of aldehyde
Curtius Rearrangement58–72HighModerateHandling toxic azides
Mannich Reaction70–85ExcellentLowCost of chiral auxiliaries
Oxazolidinone Route68–75HighHighMulti-step synthesis

Critical Considerations

Protection-Deprotection Strategies

  • Tosyl Stability : The Ts group is stable under acidic and reductive conditions but requires harsh bases (e.g., HBr/AcOH) for removal.

  • β-Amino Protection : Boc or Cbz groups are often used temporarily for the β-amino group to prevent side reactions.

Stereochemical Integrity

  • Chiral Pool Synthesis : Starting from L-serine or L-aspartic acid ensures retention of L-configuration.

  • Asymmetric Catalysis : Mannich reactions with Ni(II) complexes provide >95% ee.

Emerging Techniques

Enzymatic Synthesis

  • Transaminases : Recent studies explore ω-transaminases for aminating α-keto acids derived from Nα-Ts-protected precursors.

  • Yield : 60–70% with immobilized enzymes.

Flow Chemistry

  • Continuous-flow systems improve safety in azide handling and Curtius rearrangements .

Chemical Reactions Analysis

Types of Reactions

Na-Tosyl-L-a,b-diaminopropionic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules. Its tosyl group enhances reactivity in various chemical reactions, making it valuable for organic synthesis.

Biology

  • Enzyme Mechanisms : Na-Tosyl-L-α,β-diaminopropionic Acid is employed to study enzyme mechanisms and protein interactions. It can act as an inhibitor or activator of enzymes, influencing metabolic processes significantly.

Medicine

  • Therapeutic Properties : Research has investigated its potential therapeutic applications, particularly in drug development. Studies have highlighted its effectiveness in modulating enzyme activity linked to various diseases.

Industry

  • Pharmaceutical Production : The compound is utilized in the production of pharmaceuticals and other biochemical products due to its ability to enhance the efficacy of active pharmaceutical ingredients.

Case Study 1: Antitumor Activity

  • Objective : Evaluate anticancer effects in breast cancer models.
  • Findings : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells. This indicates a promising therapeutic potential for cancer treatment.

Case Study 2: Anti-inflammatory Effects

  • Objective : Assess efficacy in reducing inflammation markers.
  • Findings : In models of induced arthritis, treatment resulted in a significant reduction in paw swelling, demonstrating its potential as an anti-inflammatory agent.

Case Study 3: Infection Control

  • Objective : Evaluate antimicrobial efficacy against resistant bacterial strains.
  • Findings : The compound effectively inhibited growth in multi-drug resistant strains, highlighting its importance in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of Na-Tosyl-L-a,b-diaminopropionic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target enzyme. The pathways involved often include the modulation of enzyme activity, which can lead to changes in metabolic processes .

Comparison with Similar Compounds

Structural and Functional Analogues

ODAP belongs to a class of excitatory amino acids that mimic glutamate, the primary neurotransmitter in the central nervous system. Below is a comparative analysis of ODAP with key analogues:

Compound Source Structure Excitatory Potency Toxicity Key References
ODAP Lathyrus sativus L-α,β-DAP + oxalyl group High (agonizes AMPA receptors) Causes lathyrism (neurodegeneration)
L-2,3-Diaminopropionic Acid Metabolite of ODAP L-α,β-diaminopropionic acid (no oxalyl) Low Indirectly neurotoxic via ODAP metabolism
Kainic Acid Marine alga Digenia simplex Glutamate analogue with isoprene chain Very high (kainate receptor agonist) Neurodegeneration, seizures
AMPA Synthetic α-Amino-3-hydroxy-5-methylisoxazole-4-propionic acid Extremely high (selective AMPA receptor agonist) Experimental neurotoxin
Homoarginine Lathyrus species Arginine analogue with elongated side chain Non-toxic Safe; competes with ODAP uptake

Key Findings :

  • Potency : ODAP’s excitatory activity is mediated through AMPA receptors, though it is less potent than synthetic agonists like AMPA or naturally occurring kainic acid .
  • Toxicity Mechanism : Unlike kainic acid or AMPA, ODAP’s neurotoxicity is dose-dependent and cumulative, requiring prolonged exposure to induce lathyrism .
  • Metabolic Relationship: L-2,3-Diaminopropionic acid, a metabolite of ODAP, lacks direct excitatory activity but may contribute to oxidative stress in neurons .
Agricultural and Nutritional Context

ODAP is often compared to other non-protein amino acids in food and forage:

Compound Role in Plants Safe Consumption Limit Detection Method Key References
ODAP Defense against herbivores <1.5 mg/g (human) Capillary Zone Electrophoresis (CZE) with borate buffer
Taurine Osmoregulation, bile acid conjugation Not established CE with UV detection
Homoarginine Nitrogen storage No toxicity reported CZE (same as ODAP)

Key Findings :

  • Analytical Methods : ODAP and homoarginine are co-detected using CZE with a borate buffer (pH 9.2), enabling simultaneous quantification in plant samples .
Biotechnological and Pharmacological Relevance
  • Biosynthesis: ODAP is synthesized via a unique two-step pathway involving LsOCS and BOS, distinguishing it from other neurotoxic amino acids like β-methylamino-L-alanine (BMAA) .
  • Detoxification Strategies : Breeding low-ODAP Lathyrus cultivars (e.g., L. cicera) and enzymatic removal of oxalyl groups are prioritized over chemical detoxification, which risks nutrient loss .

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